molecular formula C8H5BrClFO B1273119 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone CAS No. 63529-30-6

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Cat. No.: B1273119
CAS No.: 63529-30-6
M. Wt: 251.48 g/mol
InChI Key: JOCPGHGWUUBURW-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO. It is a brominated ketone derivative, often used in organic synthesis and research. This compound is known for its reactivity due to the presence of both bromine and ketone functional groups, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Various substituted ethanones depending on the nucleophile used.

    Reduction: 1-(3-chloro-4-fluorophenyl)ethanol.

    Oxidation: 3-chloro-4-fluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

    Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations. These reactions can modulate biological pathways by interacting with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-fluorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(4-bromophenyl)ethanone

Comparison:

  • Reactivity: The presence of different substituents (fluorine, chlorine, bromine) on the phenyl ring can influence the reactivity and selectivity of the compound in chemical reactions.
  • Applications: While all these compounds are used in organic synthesis, the specific substituents can make them more suitable for certain applications. For example, fluorinated compounds may have unique biological activities compared to their chlorinated or brominated counterparts.

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone stands out due to its unique combination of substituents, offering a balance of reactivity and stability that can be advantageous in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPGHGWUUBURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382292
Record name 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63529-30-6
Record name 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-chloro-4'-fluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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